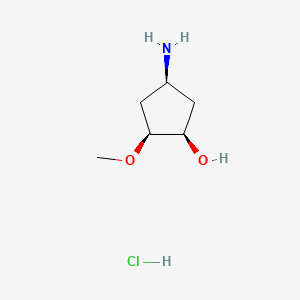
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate is an organic compound that features a brominated phenol structure with additional methoxy and carbamothioate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate typically involves multiple steps. One common method starts with the bromination of 3-hydroxy-5-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the reaction with N,N-dimethylcarbamothioyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学研究应用
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The bromine atom and the carbamothioate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- O-(2-chloro-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate
- O-(2-fluoro-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate
- O-(2-iodo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate
Uniqueness
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H12BrNO3S |
|---|---|
分子量 |
306.18 g/mol |
IUPAC 名称 |
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12BrNO3S/c1-12(2)10(16)15-8-5-6(14-3)4-7(13)9(8)11/h4-5,13H,1-3H3 |
InChI 键 |
QLUOGKHCHZVMQM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=S)OC1=CC(=CC(=C1Br)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)





![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)

![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)
